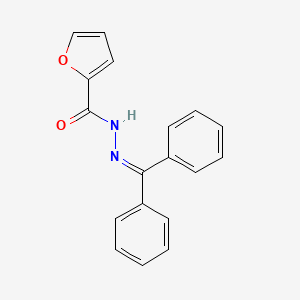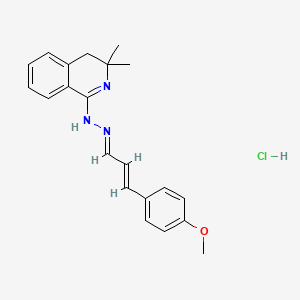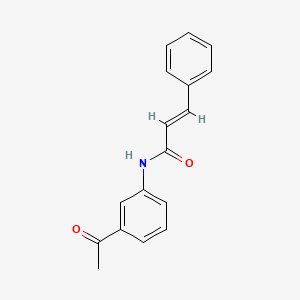![molecular formula C16H18N2O3S B5759198 4-ETHYL-5-METHYL-2-[(2-PHENOXYACETYL)AMINO]-3-THIOPHENECARBOXAMIDE](/img/structure/B5759198.png)
4-ETHYL-5-METHYL-2-[(2-PHENOXYACETYL)AMINO]-3-THIOPHENECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ETHYL-5-METHYL-2-[(2-PHENOXYACETYL)AMINO]-3-THIOPHENECARBOXAMIDE is an organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHYL-5-METHYL-2-[(2-PHENOXYACETYL)AMINO]-3-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the acylation of 4-ethyl-5-methyl-2-aminothiophene-3-carboxamide with phenoxyacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-ETHYL-5-METHYL-2-[(2-PHENOXYACETYL)AMINO]-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenoxyacetyl group can be substituted with other acyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine are used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various acylated derivatives.
Scientific Research Applications
4-ETHYL-5-METHYL-2-[(2-PHENOXYACETYL)AMINO]-3-THIOPHENECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ETHYL-5-METHYL-2-[(2-PHENOXYACETYL)AMINO]-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-ETHYL-5-METHYL-2-[(2-PHENOXYACETYL)AMINO]-3-THIOPHENECARBOXYLATE
- 4-ETHYL-5-METHYL-2-[(2-PHENOXYACETYL)AMINO]-3-THIOPHENECARBOXYLIC ACID
Uniqueness
4-ETHYL-5-METHYL-2-[(2-PHENOXYACETYL)AMINO]-3-THIOPHENECARBOXAMIDE is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its phenoxyacetyl group contributes to its potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-ethyl-5-methyl-2-[(2-phenoxyacetyl)amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-3-12-10(2)22-16(14(12)15(17)20)18-13(19)9-21-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H2,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKYMOBDUVMPOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)COC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-[[3-(4-Chlorophenoxy)phenyl]methyl]piperazin-1-yl]ethanol](/img/structure/B5759119.png)
![ETHYL 2-{2-[2-(3-CHLOROPHENOXY)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE](/img/structure/B5759120.png)
![2-{[2-bromo-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5759121.png)

![5-chloro-N'-[2-(4-chlorophenyl)acetyl]-2-hydroxybenzohydrazide](/img/structure/B5759135.png)

![20-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one](/img/structure/B5759150.png)


![2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B5759184.png)
![N-{[(2-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5759191.png)
![4-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5759205.png)
![3,4-dichloro-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B5759214.png)

